

Spectral Characterization of 4-Chloro-5-methylpyrimidine hydrochloride: A Technical Guide

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Compound of Interest

Compound Name:	4-Chloro-5-methylpyrimidine hydrochloride
CAS No.:	1221567-17-4
Cat. No.:	B1452353

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This guide provides an in-depth analysis of the spectral data for **4-Chloro-5-methylpyrimidine hydrochloride**, a key intermediate in pharmaceutical synthesis. As drug development professionals and researchers, a comprehensive understanding of the structural and electronic properties of such molecules is paramount for quality control, reaction monitoring, and mechanistic studies. This document moves beyond a simple presentation of data, offering insights into the causal relationships between the molecular structure and its spectral manifestations in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and the Influence of Protonation

4-Chloro-5-methylpyrimidine is a heterocyclic compound containing two nitrogen atoms within its aromatic ring.^[1] The hydrochloride salt is formed by the protonation of one of these nitrogen atoms by hydrochloric acid. This protonation significantly influences the electronic distribution

within the pyrimidine ring, which in turn affects the spectral properties of the molecule. The understanding of these effects is crucial for the accurate interpretation of the presented data.

Below is a diagram illustrating the structure of **4-Chloro-5-methylpyrimidine hydrochloride**, highlighting the protonated nitrogen.

Figure 1: Structure of **4-Chloro-5-methylpyrimidine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-Chloro-5-methylpyrimidine hydrochloride**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The proton NMR spectrum of **4-Chloro-5-methylpyrimidine hydrochloride** is expected to show distinct signals for the aromatic protons and the methyl group protons. The protonation of the pyrimidine ring leads to a general downfield shift of the ring protons compared to the free base due to the increased electron-withdrawing effect of the positively charged nitrogen.^[2]

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H2	9.0 - 9.2	Singlet	1H
H6	8.8 - 9.0	Singlet	1H
CH ₃	2.5 - 2.7	Singlet	3H
N-H	13.0 - 15.0	Broad Singlet	1H

Table 1: Predicted ^1H NMR Spectral Data for **4-Chloro-5-methylpyrimidine hydrochloride**.

Interpretation:

- Aromatic Protons (H2 and H6): The protons on the pyrimidine ring are expected to be significantly deshielded and appear at high chemical shifts. The proton at the C2 position is adjacent to two nitrogen atoms, one of which is protonated, leading to a predicted downfield

shift. The H6 proton is also deshielded by the adjacent nitrogen and the overall positive charge on the ring.

- **Methyl Protons (CH₃):** The methyl group at the C5 position will appear as a singlet in the upfield region of the spectrum, typical for methyl groups attached to an aromatic ring.
- **N-H Proton:** The proton on the positively charged nitrogen is expected to be highly deshielded and may appear as a broad singlet at a very downfield chemical shift. Its broadness is due to quadrupolar relaxation and potential exchange with residual water.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR, the carbon atoms in the pyrimidine ring will be shifted downfield upon protonation.

Carbon	Predicted Chemical Shift (δ, ppm)
C2	155 - 160
C4	160 - 165
C5	120 - 125
C6	150 - 155
CH ₃	15 - 20

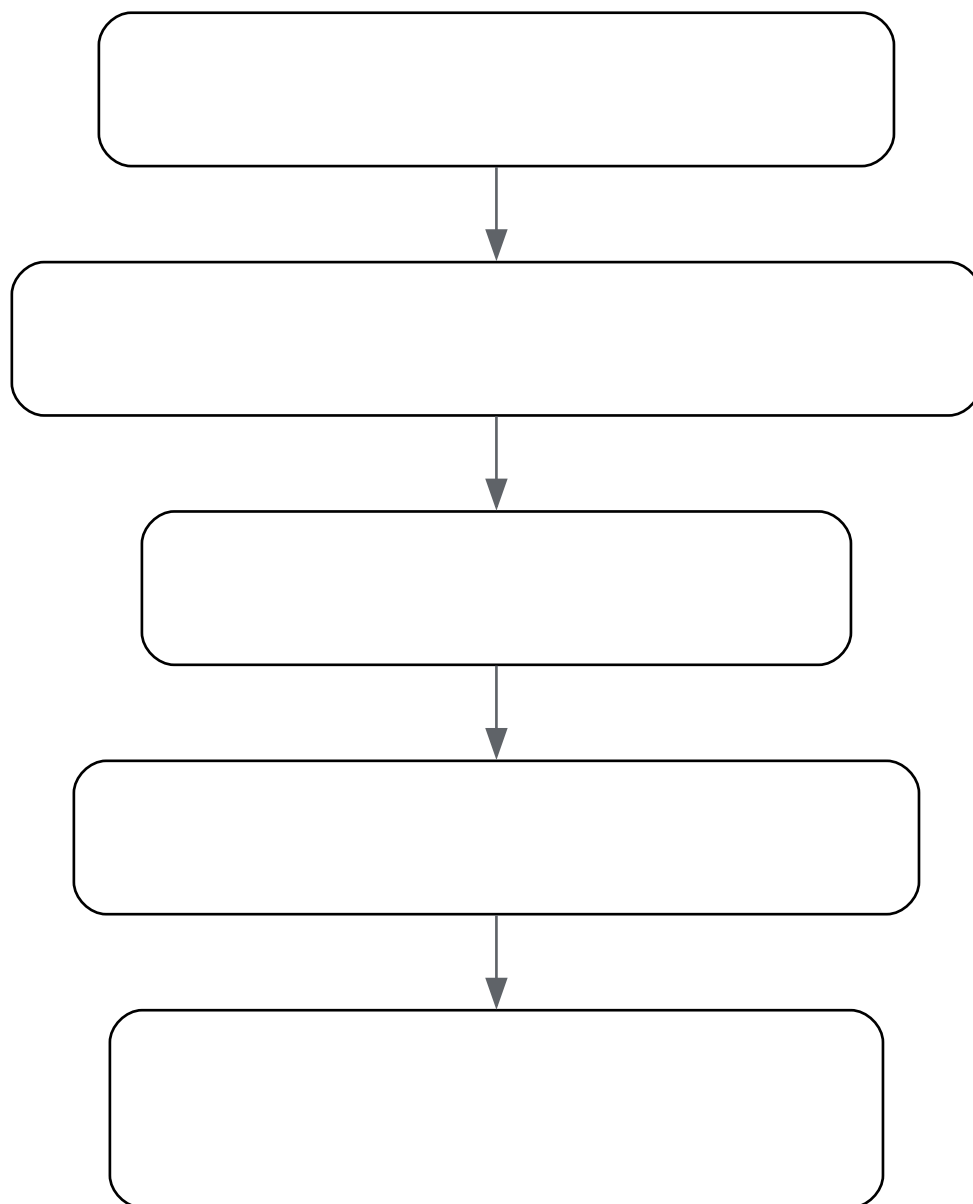
Table 2: Predicted ¹³C NMR Spectral Data for **4-Chloro-5-methylpyrimidine hydrochloride**.

Interpretation:

- **Ring Carbons:** The carbon atoms directly bonded to the electronegative nitrogen and chlorine atoms (C2, C4, and C6) are expected to have the most downfield chemical shifts. The C4 carbon, bonded to both a nitrogen and a chlorine atom, is predicted to be the most deshielded.
- **Methyl Carbon:** The methyl carbon will have a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of **4-Chloro-5-methylpyrimidine hydrochloride**.



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Figure 2: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of **4-Chloro-5-methylpyrimidine hydrochloride** will be characterized by vibrations of the pyrimidine ring and the N-H bond of the hydrochloride salt.

Vibrational Mode	Predicted Frequency Range (cm ⁻¹)	Intensity
N-H Stretch	2700 - 3300	Broad, Strong
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=N Stretch	1600 - 1650	Strong
C=C Stretch	1550 - 1600	Medium to Strong
C-Cl Stretch	600 - 800	Strong

Table 3: Predicted FT-IR Spectral Data for **4-Chloro-5-methylpyrimidine hydrochloride**.

Interpretation:

- N-H Stretching: A prominent, broad absorption band is expected in the region of 2700-3300 cm⁻¹, which is characteristic of the N-H stretching vibration in a hydrochloride salt of a nitrogen heterocycle.[3][4] This broadening is due to hydrogen bonding.
- C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
- Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to strong absorptions in the 1550-1650 cm⁻¹ region.
- C-Cl Stretching: A strong absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

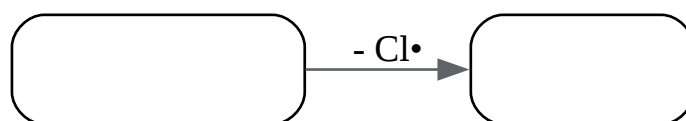
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways. For **4-Chloro-5-methylpyrimidine hydrochloride**, electrospray ionization (ESI) is a suitable technique.

Ion	Predicted m/z	Interpretation
$[M+H]^+$	129.02	Molecular ion of the free base (protonated)
$[M-Cl]^+$	93.04	Loss of a chlorine radical from the molecular ion

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-5-methylpyrimidine.

Interpretation:

In the mass spectrum, the molecular ion peak corresponding to the protonated free base ($[M+H]^+$) is expected to be observed at an m/z of approximately 129.02.[1] The presence of chlorine will be indicated by an isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks. A common fragmentation pathway for chloro-substituted pyrimidines involves the loss of a chlorine radical.[5]



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Figure 3: Predicted fragmentation pathway for 4-Chloro-5-methylpyrimidine.

Conclusion

The comprehensive spectral analysis of **4-Chloro-5-methylpyrimidine hydrochloride** presented in this guide provides a foundational understanding of its structural and electronic characteristics. The predicted NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The

provided protocols and workflow diagrams offer a practical framework for obtaining high-quality spectral data, ensuring the integrity and reliability of experimental results. A thorough grasp of these spectroscopic techniques is indispensable for the successful application of this important chemical intermediate in drug discovery and development.

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